molecular formula C19H26N4O3 B2749472 4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide CAS No. 1396748-39-2

4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide

Cat. No.: B2749472
CAS No.: 1396748-39-2
M. Wt: 358.442
InChI Key: OSMVRZFUSCTGQF-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with an imidazole group and a dimethoxybenzyl group. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the imidazole group: This can be achieved by reacting the piperidine derivative with an imidazole-containing reagent under appropriate conditions.

    Attachment of the dimethoxybenzyl group: This step involves the reaction of the intermediate with a dimethoxybenzyl halide or similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the imidazole ring.

    Reduction: Reduction reactions could target the imidazole ring or the carbonyl group in the carboxamide.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Conditions for substitution reactions could involve the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an antimicrobial or antifungal agent, given the presence of the imidazole ring, which is known for such activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anticancer properties, due to the presence of the dimethoxybenzyl group, which is found in some bioactive molecules.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the synthesis of essential biomolecules in microorganisms. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-((1H-imidazol-1-yl)methyl)piperidine-1-carboxamide: Lacks the dimethoxybenzyl group.

    N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide: Lacks the imidazole group.

    4-((1H-imidazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide: Lacks the methoxy groups on the benzyl ring.

Uniqueness

The uniqueness of 4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide lies in the combination of the imidazole ring and the dimethoxybenzyl group, which might confer unique biological activities or chemical properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-25-17-4-3-16(11-18(17)26-2)12-21-19(24)23-8-5-15(6-9-23)13-22-10-7-20-14-22/h3-4,7,10-11,14-15H,5-6,8-9,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMVRZFUSCTGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)CN3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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